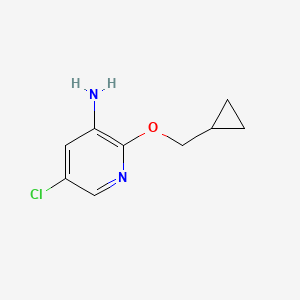![molecular formula C9H7F3N2O B1457599 [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol CAS No. 1516698-10-4](/img/structure/B1457599.png)
[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Übersicht
Beschreibung
7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol, also known as TFIPM, is a synthetic compound with potential applications in a variety of scientific fields. It is a trifluoromethylated derivative of the imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. TFIPM has been used in various scientific research applications due to its unique chemical properties and its ability to act as a reversible inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design in Kinase Inhibitors
7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol derivatives are explored in the design of pharmacophores for kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase. These compounds, with their imidazole scaffold, are known for their selectivity in inhibiting the release of proinflammatory cytokines by binding to the ATP pocket of p38 MAP kinase, thus preventing ATP from binding and activating the kinase. The introduction of specific substituents at the pyridine and imidazole rings enhances the binding selectivity and potency, demonstrating the potential of these derivatives in medicinal chemistry for anti-inflammatory drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic Chemistry and Drug Development
The imidazo[1,2-a]pyridine scaffold, as part of the broader imidazo[1,2-b]pyridazine class, is significant in medicinal chemistry, providing a foundation for various bioactive molecules. The success of kinase inhibitors like ponatinib, which contain this scaffold, underscores the potential of these compounds in therapeutic applications. This review emphasizes the structural diversity and pharmacokinetics improvements achievable through modifications of the imidazo[1,2-a]pyridine framework, suggesting a wide range of possibilities for novel drug development (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Synthesis and Applications in Organic Chemistry
Research on heterocyclic N-oxide molecules, including those derived from imidazo[1,2-a]pyridines, reveals their critical role as synthetic intermediates and their biological importance. These compounds are utilized in forming metal complexes, designing catalysts, and in medicinal applications, showcasing their versatility in organic synthesis and potential drug development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have diverse bioactivity . Some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are generally known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity .
Result of Action
Compounds in the imidazo[1,2-a]pyridine class have been reported to exhibit a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Biochemische Analyse
Biochemical Properties
[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances its binding affinity, making it a potent modulator of enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound can also affect the levels of cofactors and other metabolites, leading to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation . The compound’s distribution can affect its activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGCIHLCHXTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


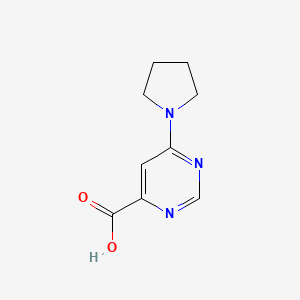
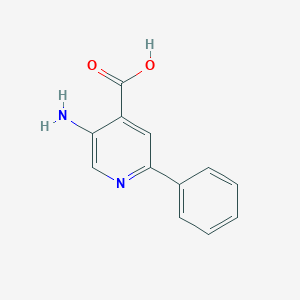
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
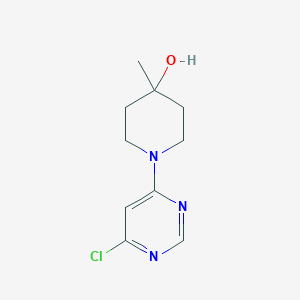
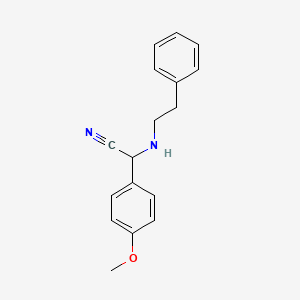
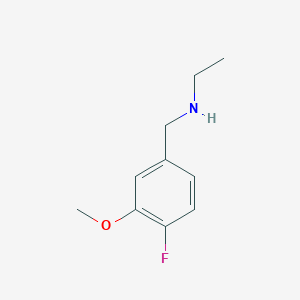
![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)
![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)


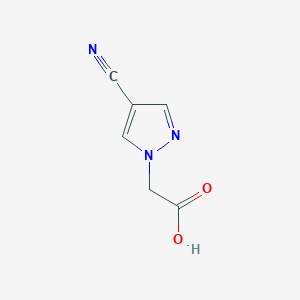
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

